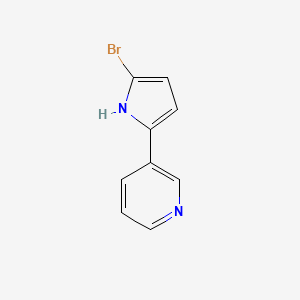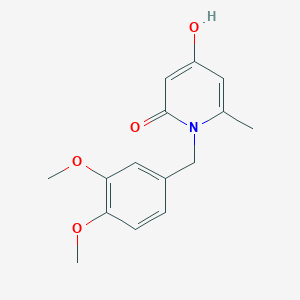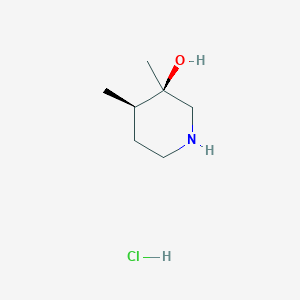
3-(5-Bromo-1h-pyrrol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-1H-pyrrol-2-yl)pyridine is a compound that belongs to the class of organic compounds known as pyridines and pyrroles. These heterocyclic structures are characterized by the presence of nitrogen atoms within their ring systems, which can significantly influence their chemical reactivity and physical properties. The bromine atom attached to the pyrrole ring adds to the compound's reactivity, making it a valuable intermediate in various chemical syntheses.
Synthesis Analysis
The synthesis of related brominated pyridine and pyrrole derivatives has been reported through various methods. For instance, a synthesis route for 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks has been developed using Fischer indole cyclization in polyphosphoric acid, which allows for the introduction of alkyl or aryl substituents at specific positions on the heterocycle . Additionally, carbon-carbon coupling reactions have been employed to synthesize novel pyridine derivatives, which are essential in the field of organic chemistry . These methods highlight the versatility of brominated pyridine and pyrrole compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been extensively studied using single-crystal X-ray diffraction (XRD) and density functional theory (DFT) calculations. XRD data often correlate well with optimized DFT studies, providing insight into the molecular geometry and electronic structure of these compounds . Furthermore, Hirshfeld surface analysis has been used to determine intermolecular contacts, which is crucial for understanding the compound's behavior in the solid state .
Chemical Reactions Analysis
Brominated pyridine and pyrrole derivatives exhibit a range of chemical reactivities due to the presence of the bromine atom, which can participate in various chemical reactions. For example, the bromine atom can be involved in electrophilic substitution reactions, as seen in the synthesis of indole derivatives . The reactivity of these compounds is also influenced by their electronic properties, such as the molecular electrostatic potential (MEP), which can be mapped over the stabilized geometries to predict reactivity sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine and pyrrole derivatives are influenced by their molecular structure. Spectroscopic techniques like FT-IR and UV-Vis, along with DFT calculations, provide valuable information on the vibrational and electronic transitions in these molecules . The nonlinear optical properties of these compounds have been computed and found to be significant due to the conjugation effect, which could make them suitable for applications in optoelectronic devices . Additionally, the crystal packing of these compounds is often stabilized by intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect their solubility and melting points .
Aplicaciones Científicas De Investigación
Proton Transfer Studies
Studies on derivatives of pyridine, such as 2-(1H-pyrazol-5-yl)pyridine (PPP) and its variants, have shown that these compounds can exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. This finding indicates that pyridine derivatives, including 3-(5-Bromo-1h-pyrrol-2-yl)pyridine, could be significant in understanding proton transfer mechanisms in molecular systems (Vetokhina et al., 2012).
Synthesis of Novel Compounds
Research has demonstrated the utility of pyridine derivatives in synthesizing new chemical compounds. For instance, the study involving the synthesis of new polyheterocyclic ring systems derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine highlights the versatility of these derivatives in constructing complex molecular structures with potential applications in various fields (Abdel‐Latif et al., 2019).
Catalytic Applications in Organic Reactions
A study on CuI-catalyzed hydroxylation of aryl bromides under the assistance of 5-bromo-2-(1H-imidazol-2-yl)pyridine and related ligands reveals that these pyridine derivatives can act as effective catalysts in organic synthesis, enhancing the yields of desired products (贾健欢 et al., 2011).
Antibacterial and Antimicrobial Properties
Some pyridine derivatives have been shown to possess antibacterial and antimicrobial properties. For example, research on the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives demonstrates the potential of these compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Direcciones Futuras
The future directions for “3-(5-Bromo-1h-pyrrol-2-yl)pyridine” could involve further exploration of its potential biological activities. For instance, a study synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities . Similar studies could be conducted with “3-(5-Bromo-1h-pyrrol-2-yl)pyridine” to explore its potential therapeutic applications.
Propiedades
IUPAC Name |
3-(5-bromo-1H-pyrrol-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBZWTLTEQTGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-1h-pyrrol-2-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2506522.png)

![1-[2-(2,4-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2506525.png)

![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-3-ylthiophen-2-yl)ethanol](/img/structure/B2506528.png)
![3-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2506529.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-hydroxy-4-(thiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2506530.png)
![4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine](/img/structure/B2506532.png)
![4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2506535.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)
![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)